molecular formula C8H9NO4 B2741017 3-Amino-4-hydroxy-5-methoxybenzoic acid CAS No. 84211-28-9

3-Amino-4-hydroxy-5-methoxybenzoic acid

Cat. No.: B2741017
CAS No.: 84211-28-9
M. Wt: 183.163
InChI Key: YBLOPJCGAMGGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-hydroxy-5-methoxybenzoic acid: is an organic compound with the molecular formula C8H9NO4 It is a derivative of benzoic acid, characterized by the presence of amino, hydroxy, and methoxy functional groups on the benzene ring

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology:

  • Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

Medicine:

  • Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

  • Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

It is known that this compound is a derivative of benzoic acid, which has been reported to have antimicrobial properties . Therefore, it is possible that this compound may interact with microbial cells or enzymes as its primary targets.

Biochemical Pathways

This could lead to the inhibition of microbial growth or even cell death .

Pharmacokinetics

Like other benzoic acid derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on its potential antimicrobial properties, it may lead to the disruption of microbial cell walls, inhibition of essential enzymes, and ultimately, the death of microbial cells .

Action Environment

The action, efficacy, and stability of 3-Amino-4-hydroxy-5-methoxybenzoic acid may be influenced by various environmental factors. These could include pH, temperature, and the presence of other substances that could interact with the compound. For instance, the compound’s antimicrobial activity could be enhanced or diminished by the presence of other antimicrobial agents. Its stability could also be affected by exposure to light, heat, or certain chemicals .

Safety and Hazards

3-Amino-4-hydroxy-5-methoxybenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye irritation and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Future Directions

3-Amino-4-hydroxy-5-methoxybenzoic acid has potential applications in the separation and recovery of Pd (II) from a mixed solution containing Pt, Pd, and Rh . It is also used in the synthesis of carbazole alkaloids mukonine and mukonidine , indicating its potential in the development of new pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the amino group, converting it to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted benzoic acids.

Comparison with Similar Compounds

    3-Amino-4-hydroxybenzoic acid: Lacks the methoxy group, which may affect its solubility and reactivity.

    3-Amino-5-methoxybenzoic acid: Lacks the hydroxy group, which may influence its hydrogen bonding capabilities.

    4-Amino-3-methoxybenzoic acid: The position of the amino and methoxy groups is different, potentially altering its chemical properties and biological activity.

Uniqueness: 3-Amino-4-hydroxy-5-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of both hydroxy and methoxy groups on the benzene ring provides a balance between hydrophilicity and lipophilicity, making it a versatile compound for various applications.

Properties

IUPAC Name

3-amino-4-hydroxy-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10H,9H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLOPJCGAMGGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.